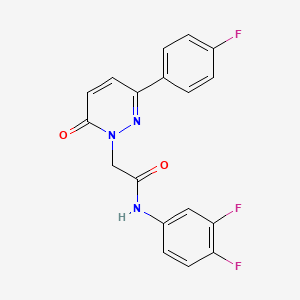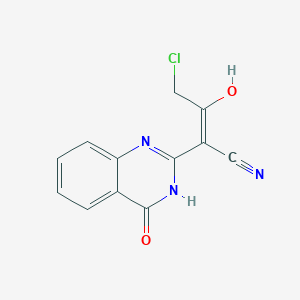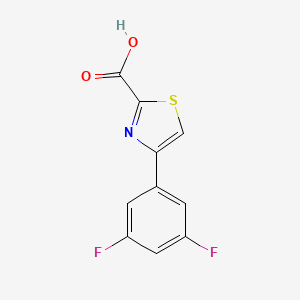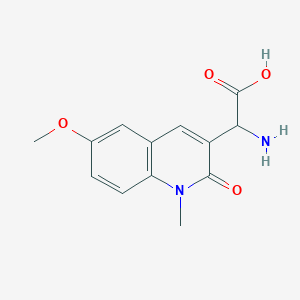![molecular formula C41H47NO20 B14869142 [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoglaunine A is a sesquiterpene pyridine alkaloid isolated from the bark of the roots of Tripterygium hypoglaucum, a plant commonly used in traditional Chinese medicine.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Hypoglaunine A involves the extraction and purification from the roots of Tripterygium hypoglaucum. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Purification: Techniques such as column chromatography are employed to isolate Hypoglaunine A from other compounds.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Hypoglaunine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert Hypoglaunine A into different derivatives with varying properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
Hypoglaunine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Biology: Investigated for its potential anti-HIV activity and other biological effects.
Medicine: Explored for its anti-cancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in research related to insecticides and other agricultural applications.
作用機序
The exact mechanism of action of Hypoglaunine A is not fully understood. it is believed to exert its effects through:
Molecular Targets: Hypoglaunine A may interact with specific proteins or enzymes within cells, influencing various biological pathways.
Pathways Involved: The compound is thought to regulate immune responses, inflammation, and apoptosis, contributing to its observed biological activities.
類似化合物との比較
Hypoglaunine B: Another sesquiterpene alkaloid from Tripterygium hypoglaucum with similar biological activities.
Triptonine A: Known for its anti-HIV effects.
Hyponine E: Exhibits antiviral properties.
Uniqueness of Hypoglaunine A: Hypoglaunine A stands out due to its unique structural features, such as the presence of a pyridine ring and its specific sesquiterpene framework. These characteristics contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C41H47NO20 |
|---|---|
分子量 |
873.8 g/mol |
IUPAC名 |
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-27-25(11-10-13-42-27)35(49)54-16-37(7)26-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-12-14-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(26)58-21(4)45/h10-15,18,26,28-33,51-52H,16-17H2,1-9H3/t18-,26-,28-,29+,30-,31+,32-,33+,37+,38?,39+,40-,41+/m1/s1 |
InChIキー |
ACAMGMHLXXFLBO-YAEZBHHASA-N |
異性体SMILES |
C[C@@H]1C2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
正規SMILES |
CC1C2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


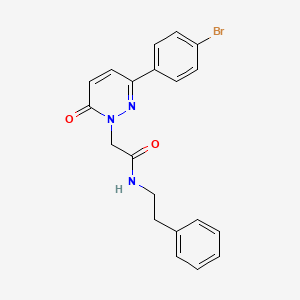
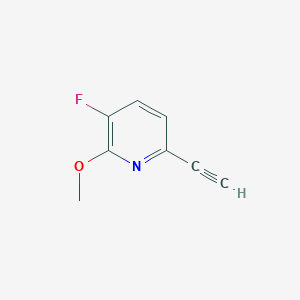

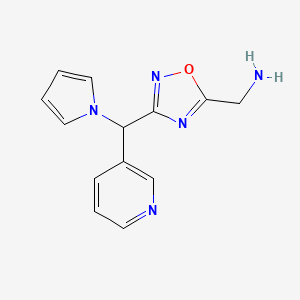
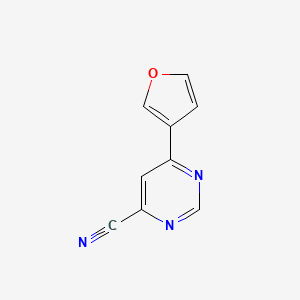
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
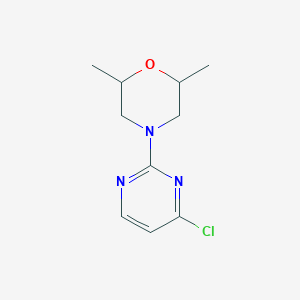
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
